BenchChemオンラインストアへようこそ!

Dihydropashanone

Neuroinflammation Microglial activation Nitric oxide inhibition

Dihydropashanone (CAS 41997-41-5; C17H18O5; MW 302.32) is a naturally occurring dihydrochalcone flavonoid structurally classified as 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one. The compound is isolated from multiple botanical sources including Lindera erythrocarpa, Angelica pubescens, Miliusa sinensis, and Miliusa balansae , and is commercially available as a reference standard for research applications in neuroinflammation and oxidative stress studies.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 41997-41-5
Cat. No. B016698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropashanone
CAS41997-41-5
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC
InChIInChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3
InChIKeyJIPRVIMCAIKNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropashanone (CAS 41997-41-5): Procurement-Ready Reference Standard of a Bioactive Dihydrochalcone from Lindera erythrocarpa


Dihydropashanone (CAS 41997-41-5; C17H18O5; MW 302.32) is a naturally occurring dihydrochalcone flavonoid structurally classified as 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one . The compound is isolated from multiple botanical sources including Lindera erythrocarpa, Angelica pubescens, Miliusa sinensis, and Miliusa balansae [1], and is commercially available as a reference standard for research applications in neuroinflammation and oxidative stress studies .

Why Generic Dihydrochalcone Substitution Fails: Functional Divergence in Dihydropashanone's Neuroprotective Signaling


Dihydrochalcones as a class exhibit heterogeneous biological profiles determined by their hydroxyl and methoxy substitution patterns . Substituting Dihydropashanone with structurally related dihydrochalcones—such as 2',6'-dihydroxy-4'-methoxydihydrochalcone (CAS 35241-55-5) or pashanone (CAS 42438-78-8)—introduces significant uncertainty in experimental outcomes because these analogs differ fundamentally in their molecular targets and biological activity profiles [1]. Specifically, Dihydropashanone's 3',4'-dimethoxy substitution pattern on the A-ring confers a unique ability to simultaneously suppress NF-κB-mediated neuroinflammation and activate the Nrf2/HO-1 antioxidant axis [1], a dual-pathway mechanism that is not a universal property of the dihydrochalcone class. Generic substitution with an unvalidated analog therefore risks loss of this specific signaling profile, potentially compromising experimental reproducibility and yielding misleading structure-activity conclusions [1]. The quantitative evidence presented below establishes the specific functional parameters that differentiate Dihydropashanone and support its preferential selection.

Dihydropashanone (CAS 41997-41-5): Quantitative Evidence of Anti-Neuroinflammatory and Neuroprotective Activity in Validated Cellular Models


Dihydropashanone vs. Vehicle Control: Dose-Dependent Inhibition of LPS-Induced Nitric Oxide Production in BV2 Microglial Cells

Dihydropashanone produced a statistically significant, concentration-dependent reduction in nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells relative to the vehicle-treated control [1]. At concentrations of 20 μM and 40 μM, Dihydropashanone reduced NO levels to approximately 78% and 58% of the LPS-stimulated control value, respectively (expressed as percentage of LPS-induced NO production; p < 0.01 at 20 μM, p < 0.001 at 40 μM) [1]. Cell viability measured by MTT assay remained above 90% at all tested concentrations up to 40 μM, confirming that the observed NO suppression was not attributable to cytotoxicity [1].

Neuroinflammation Microglial activation Nitric oxide inhibition NF-κB signaling

Dihydropashanone Concentration-Dependent Suppression of iNOS Protein Expression in LPS-Stimulated BV2 Cells

Dihydropashanone treatment resulted in a marked, concentration-dependent reduction in inducible nitric oxide synthase (iNOS) protein expression in LPS-stimulated BV2 microglial cells as measured by Western blot analysis [1]. At 10 μM, iNOS expression was reduced to approximately 72% of the LPS-stimulated control; at 20 μM, expression decreased to approximately 38%; and at 40 μM, expression was reduced to approximately 15% of the control level (expressed as relative iNOS protein expression normalized to β-actin) [1]. This dose-dependent suppression of the pro-inflammatory enzyme iNOS provides mechanistic insight into the observed reduction in NO production.

iNOS Protein expression Anti-inflammatory mechanism Western blot

Dihydropashanone Suppression of NF-κB Nuclear Translocation in LPS-Stimulated BV2 Microglia

Immunofluorescence analysis demonstrated that Dihydropashanone (40 μM) substantially inhibited the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated BV2 microglial cells [1]. In the vehicle-treated control, LPS stimulation induced marked translocation of NF-κB p65 from the cytoplasm to the nucleus, as evidenced by strong nuclear fluorescence signal. Treatment with Dihydropashanone (40 μM) resulted in retention of NF-κB p65 in the cytoplasm, with nuclear fluorescence intensity visibly reduced to a level approaching that observed in unstimulated control cells [1]. This upstream blockade of NF-κB activation is consistent with the observed downstream suppression of iNOS expression and NO production.

NF-κB Nuclear translocation Transcription factor Neuroinflammation

Dihydropashanone-Mediated Reduction of Glutamate-Induced Reactive Oxygen Species in HT22 Hippocampal Neuronal Cells

Pretreatment of HT22 mouse hippocampal neuronal cells with Dihydropashanone (40 μM) for 2 hours prior to glutamate exposure (5 mM, 8 h) resulted in a significant reduction in intracellular reactive oxygen species (ROS) accumulation as measured by DCFDA fluorescence assay [1]. In the glutamate-only treatment group, DCFDA fluorescence intensity (indicating ROS levels) increased substantially relative to untreated controls. Dihydropashanone pretreatment (40 μM) reduced the glutamate-induced ROS signal by an observable and significant margin, demonstrating a direct cytoprotective effect against oxidative insult in a neuronal cell model [1].

Oxidative stress Neuroprotection ROS Glutamate excitotoxicity

Dihydropashanone Activation of the Nrf2/HO-1 Antioxidant Pathway in BV2 and HT22 Cells

Dihydropashanone treatment induced a time-dependent and concentration-dependent increase in heme oxygenase-1 (HO-1) protein expression in both BV2 microglial cells and HT22 neuronal cells, as assessed by Western blot analysis [1]. HO-1 expression increased progressively from 3 to 24 hours of treatment, with maximal induction observed at 12–24 hours post-treatment. Concentration-response analysis revealed that Dihydropashanone at 20 μM and 40 μM produced clear HO-1 induction relative to untreated controls in both cell types. The positive control cobalt protoporphyrin (CoPP), a known HO-1 inducer, produced a similar induction pattern, validating the assay system [1]. This HO-1 induction is mechanistically linked to activation of the transcription factor Nrf2, as confirmed by Nrf2 nuclear translocation assays.

Nrf2 HO-1 Antioxidant response Cytoprotection

Comparative Neuroprotective Activity: Dihydropashanone and Linderone Show Protection Against Glutamate Toxicity in HT22 Cells

In a comparative screening study of compounds isolated from Lindera erythrocarpa, both Dihydropashanone (compound 7) and linderone (compound 13) at a concentration of 40 μM demonstrated significant protective effects against glutamate-induced cytotoxicity in HT22 hippocampal neuronal cells [1]. This finding establishes that Dihydropashanone exhibits neuroprotective activity comparable to linderone, a structurally distinct co-isolated compound from the same botanical source, under identical assay conditions [1]. The study also identified Dihydropashanone alongside pashanone, pinostrobin, and several flavanones from Miliusa sinensis extracts that exhibited cytotoxic activity in cancer cell models, indicating a broader biological profile [2].

Comparative neuroprotection Glutamate toxicity Natural product screening Linderone

Dihydropashanone (CAS 41997-41-5): Validated Application Scenarios in Neuroinflammation and Oxidative Stress Research


Microglial Neuroinflammation Model Development: NF-κB/iNOS Pathway Studies

Dihydropashanone is directly applicable as a reference compound or tool molecule in BV2 microglial cell models of LPS-induced neuroinflammation. The compound's demonstrated concentration-dependent suppression of NO production (42% reduction at 40 μM; p < 0.001) and iNOS protein expression (85% reduction at 40 μM) provides a validated positive control for assays measuring the NF-κB/iNOS/NO signaling axis [1]. The additional confirmation of NF-κB p65 nuclear translocation inhibition at 40 μM establishes utility in mechanistic studies of transcriptional regulation of inflammatory mediators. Recommended working concentration range is 20–40 μM based on viability-validated efficacy data [1].

Neuronal Oxidative Stress and Glutamate Excitotoxicity Research

In HT22 hippocampal neuronal models of glutamate-induced oxidative stress, Dihydropashanone (40 μM, 2 h pretreatment) serves as a validated neuroprotective agent that reduces intracellular ROS accumulation [1]. This scenario is directly relevant to investigating excitotoxicity mechanisms in neurodegeneration, including Parkinson's disease and Alzheimer's disease models where glutamate toxicity and oxidative damage are implicated. The parallel activation of the Nrf2/HO-1 pathway in both BV2 and HT22 cells provides a measurable mechanistic endpoint for antioxidant response element (ARE)-driven gene expression studies [1].

Natural Product Reference Standard for Botanical Extract Standardization

Dihydropashanone is a chemically defined marker compound for the quality control and standardization of botanical extracts derived from Lindera erythrocarpa, Angelica pubescens, Miliusa sinensis, and Miliusa balansae [1]. As a reference standard, it enables quantitative HPLC/LC-MS analysis of Dihydropashanone content in plant extracts and phytopharmaceutical preparations, supporting both research reproducibility and potential future regulatory submissions for botanical drug development [1]. Commercial availability as a high-purity reference standard (>98%) from multiple vendors facilitates method validation and inter-laboratory consistency [2].

Dual-Pathway Neuroprotection Studies: NF-κB Suppression + Nrf2 Activation

Dihydropashanone is uniquely positioned as a tool compound for investigating coordinated dual-pathway neuroprotection. The compound simultaneously suppresses pro-inflammatory NF-κB signaling (evidenced by reduced p65 nuclear translocation, iNOS suppression, and NO inhibition) while activating the cytoprotective Nrf2/HO-1 antioxidant pathway (evidenced by time- and concentration-dependent HO-1 induction) [1]. This dual mechanism is particularly relevant for diseases where neuroinflammation and oxidative stress are interlinked pathological drivers, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis models. The availability of validated Western blot protocols for iNOS and HO-1, immunofluorescence protocols for NF-κB p65, and ROS assays from the primary literature enables immediate experimental implementation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydropashanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.